Tiotropium bromide EP impurity A-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

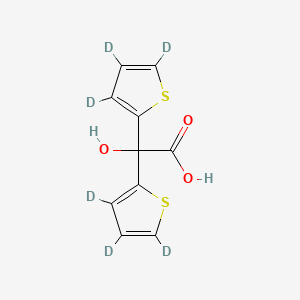

Properties

Molecular Formula |

C10H8O3S2 |

|---|---|

Molecular Weight |

246.3 g/mol |

IUPAC Name |

2-hydroxy-2,2-bis(3,4,5-trideuteriothiophen-2-yl)acetic acid |

InChI |

InChI=1S/C10H8O3S2/c11-9(12)10(13,7-3-1-5-14-7)8-4-2-6-15-8/h1-6,13H,(H,11,12)/i1D,2D,3D,4D,5D,6D |

InChI Key |

FVEJUHUCFCAYRP-MZWXYZOWSA-N |

Isomeric SMILES |

[2H]C1=C(SC(=C1[2H])C(C2=C(C(=C(S2)[2H])[2H])[2H])(C(=O)O)O)[2H] |

Canonical SMILES |

C1=CSC(=C1)C(C2=CC=CS2)(C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Tiotropium Bromide EP Impurity A-d6: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiotropium bromide is a long-acting anticholinergic bronchodilator used in the management of chronic obstructive pulmonary disease (COPD). As with any pharmaceutical compound, the control of impurities is a critical aspect of drug development and manufacturing to ensure safety and efficacy. Tiotropium bromide EP Impurity A is a known process-related impurity. Its deuterated analogue, Tiotropium bromide EP Impurity A-d6, serves as an essential tool for the quantitative analysis of the non-labeled impurity in drug substances and formulations. This technical guide provides a comprehensive overview of this compound, including its synthesis, analytical characterization, and application as an internal standard.

Chemical Identity and Properties

Tiotropium bromide EP Impurity A is chemically known as 2-hydroxy-2,2-di(thiophen-2-yl)acetic acid. The "-d6" designation indicates that six hydrogen atoms on the two thiophene rings have been replaced with deuterium. This isotopic labeling results in a molecule that is chemically identical to the parent impurity but has a higher molecular weight, allowing for its differentiation in mass spectrometric analysis.

| Property | Tiotropium bromide EP Impurity A | This compound |

| Systematic Name | 2-hydroxy-2,2-di(thiophen-2-yl)acetic acid | 2-hydroxy-2,2-bis(thiophen-2-yl-d3)acetic acid |

| CAS Number | 4746-63-8 | Not available |

| Molecular Formula | C₁₀H₈O₃S₂ | C₁₀H₂D₆O₃S₂ |

| Molecular Weight | 240.30 g/mol | 246.34 g/mol |

| Appearance | Off-white to light gray solid | Off-white solid |

Synthesis and Manufacturing

Synthesis of Tiotropium Bromide EP Impurity A (Non-deuterated)

The synthesis of 2-hydroxy-2,2-di(thiophen-2-yl)acetic acid can be achieved through a Grignard reaction. A general synthetic workflow is outlined below.

Caption: Proposed synthetic workflow for Tiotropium Bromide EP Impurity A.

Experimental Protocol (General Procedure):

-

Preparation of 2-Thienyllithium: Thiophene is dissolved in an anhydrous ether solvent (e.g., diethyl ether or THF) and cooled to a low temperature (e.g., -78 °C). An equimolar amount of n-butyllithium is added dropwise to facilitate lithiation at the 2-position of the thiophene ring.

-

Grignard Reaction: Diethyl oxalate is added to the solution of 2-thienyllithium. The Grignard reagent attacks the electrophilic carbonyl carbons of the diethyl oxalate.

-

Hydrolysis: The reaction is quenched with an acidic aqueous solution to hydrolyze the ester groups, yielding the final carboxylic acid product, 2-hydroxy-2,2-di(thiophen-2-yl)acetic acid.

-

Purification: The crude product is extracted with an organic solvent, dried, and purified, typically by recrystallization or column chromatography.

Synthesis of this compound

The deuterated analogue can be synthesized from deuterated thiophene or by a direct hydrogen-deuterium (H/D) exchange on the thiophene rings of the non-deuterated impurity. A plausible method involves a silver salt-enabled H/D exchange.[1]

Caption: Plausible deuteration workflow for Tiotropium Bromide EP Impurity A.

Experimental Protocol (Proposed):

-

Reaction Setup: Tiotropium bromide EP Impurity A is dissolved in a suitable solvent.

-

Deuteration: A silver salt catalyst (e.g., silver carbonate) and a deuterium source, such as deuterium oxide (D₂O), are added to the solution. The reaction mixture is heated to facilitate the H/D exchange on the thiophene rings.[1]

-

Workup and Purification: After the reaction is complete, the product is isolated and purified using standard techniques to yield this compound.

Analytical Characterization and Application

This compound is primarily used as an internal standard for the quantification of Tiotropium bromide EP Impurity A in pharmaceutical samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The use of a deuterated internal standard is the gold standard in quantitative LC-MS/MS analysis. It compensates for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise results.

Hypothetical LC-MS/MS Parameters:

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Impurity A) | To be determined experimentally |

| MRM Transition (Impurity A-d6) | To be determined experimentally |

Experimental Workflow for Quantification:

Caption: General workflow for the quantification of Tiotropium Bromide EP Impurity A using its deuterated internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of both the non-deuterated and deuterated impurity.

Predicted ¹H NMR Spectral Data (for Tiotropium Bromide EP Impurity A in a suitable deuterated solvent):

-

Aromatic Protons (Thiophene Rings): Multiplets in the aromatic region.

-

Hydroxyl Proton: A singlet.

-

Carboxylic Acid Proton: A singlet.

Predicted ¹³C NMR Spectral Data (for Tiotropium Bromide EP Impurity A):

-

Carbonyl Carbon (Carboxylic Acid): A peak in the downfield region.

-

Quaternary Carbon (C-OH): A peak corresponding to the carbon attached to the hydroxyl group.

-

Aromatic Carbons (Thiophene Rings): Several peaks in the aromatic region.

For this compound, the ¹H NMR spectrum would show a significant reduction or absence of signals corresponding to the thiophene ring protons, confirming successful deuteration. The ¹³C NMR spectrum would show characteristic changes in the signals for the deuterated carbons due to C-D coupling.

Signaling Pathways and Biological Relevance

Currently, there is no specific information in the public domain regarding the biological activity or involvement in signaling pathways of Tiotropium bromide EP Impurity A. The primary focus of toxicological and pharmacological assessment is on the active pharmaceutical ingredient, Tiotropium bromide. The control of this impurity to within acceptable limits, as defined by regulatory bodies, is based on general principles of pharmaceutical quality and safety.

Conclusion

This compound is a critical analytical tool for the pharmaceutical industry. Its use as an internal standard in LC-MS/MS methods allows for the accurate and precise quantification of the corresponding non-deuterated impurity in Tiotropium bromide drug substance and product. This ensures the quality, safety, and consistency of the final medicinal product. While detailed experimental protocols for its synthesis and comprehensive analytical data are not widely published, the principles of its preparation and application are well-established within the field of pharmaceutical analysis. Further research into the potential biological effects of this and other impurities remains an area of interest in drug development.

References

In-Depth Technical Guide: Chemical Structure of Tiotropium Bromide EP Impurity A-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analytical characterization of Tiotropium bromide EP impurity A-d6. This deuterated impurity serves as a critical internal standard for the accurate quantification of Tiotropium bromide EP impurity A in pharmaceutical quality control and research.

Chemical Identity and Structure

Tiotropium bromide EP impurity A is identified as 2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid. Its deuterated analog, this compound, is specifically 2-hydroxy-2,2-bis(thiophen-2-yl-d3)acetic acid. The six deuterium atoms are located on the two thiophene rings, replacing hydrogen atoms at positions 3, 4, and 5 on each ring.

Chemical Structure of this compound:

Caption: Chemical structure of this compound.

The structural relationship between Tiotropium, its non-deuterated impurity A, and the deuterated impurity A-d6 is illustrated in the following diagram. Impurity A is a potential process-related impurity or degradation product of Tiotropium, and the d6-labeled version is a synthetic derivative used for analytical purposes.

Caption: Relationship between Tiotropium, Impurity A, and Impurity A-d6.

Physicochemical and Analytical Data

Below is a summary of the key physicochemical and analytical properties for both Tiotropium bromide EP impurity A and its d6-labeled analog.

| Property | Tiotropium Bromide EP Impurity A | This compound |

| Synonyms | 2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid | 2-hydroxy-2,2-bis(thiophen-2-yl-d3)acetic acid |

| Molecular Formula | C₁₀H₈O₃S₂ | C₁₀H₂D₆O₃S₂ |

| Molecular Weight | 240.30 g/mol | 246.34 g/mol |

| Appearance | Off-white to light gray solid | Off-white solid |

| SMILES | O=C(O)C(O)(c1cccs1)c1cccs1 | O=C(O)C(O)(c1c([2H])c([2H])c([2H])s1)c1c([2H])c([2H])c([2H])s1 |

Experimental Protocols

Proposed Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not publicly available. However, a plausible synthetic route can be proposed based on established methods for the synthesis of the non-deuterated impurity and general techniques for the deuteration of thiophene.

The synthesis would likely involve two key stages: the preparation of deuterated thiophene and its subsequent use in the synthesis of the final product.

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of Thiophene-d4

A common method for the deuteration of thiophene involves acid- or base-catalyzed hydrogen-deuterium exchange with a deuterium source, such as deuterated water (D₂O) or deuterated acids.

-

Materials: Thiophene, Deuterium Oxide (D₂O), and a suitable catalyst (e.g., a strong acid or base).

-

Procedure: Thiophene is heated in the presence of an excess of D₂O and a catalyst. The reaction is monitored by NMR spectroscopy until the desired level of deuteration is achieved. The deuterated thiophene is then isolated and purified.

Step 2: Synthesis of 2-hydroxy-2,2-bis(thiophen-2-yl-d3)acetic acid

The synthesis of the final product can be achieved via a Grignard reaction.

-

Materials: Thiophene-d4, Magnesium turnings, an alkyl halide (e.g., ethyl bromide) for initiation, Diethyl oxalate, and anhydrous solvents.

-

Procedure:

-

The Grignard reagent, 2-thienyl-d3-magnesium bromide, is prepared by reacting thiophene-d4 with magnesium in an anhydrous ether solvent.

-

The Grignard reagent is then reacted with diethyl oxalate in a 2:1 molar ratio.

-

The resulting intermediate, diethyl 2-hydroxy-2,2-bis(thiophen-2-yl-d3)acetate, is hydrolyzed under acidic or basic conditions to yield the final product, this compound.

-

The product is then purified by recrystallization or chromatography.

-

Analytical Characterization

The structural confirmation and purity assessment of the synthesized this compound would be performed using a combination of the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be used to confirm the absence of protons on the thiophene rings and to characterize the remaining protons. ¹³C NMR and DEPT experiments would be used to confirm the carbon skeleton.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition, thereby verifying the incorporation of six deuterium atoms.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be employed to determine the purity of the compound.

Application

This compound is primarily used as an internal standard in chromatographic methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS), for the quantitative analysis of Tiotropium bromide EP impurity A in bulk drug substances and pharmaceutical formulations. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis as it corrects for variations in sample preparation and instrument response, leading to highly accurate and precise results.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, and a proposed synthetic route for this compound. As a critical analytical standard, a thorough understanding of this compound is essential for researchers and professionals involved in the development and quality control of Tiotropium bromide-containing drug products. For definitive quantitative data and detailed experimental protocols, it is recommended to consult the documentation provided by reputable chemical suppliers.

Synthesis and Characterization of Tiotropium Bromide EP Impurity A-d6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Tiotropium bromide EP impurity A-d6. This deuterated internal standard is crucial for the accurate quantification of Tiotropium bromide EP impurity A in pharmaceutical quality control and research. This document outlines a plausible synthetic route, detailed characterization methodologies, and relevant pharmacological context.

Introduction

Tiotropium bromide is a long-acting muscarinic antagonist (LAMA) used in the management of chronic obstructive pulmonary disease (COPD).[1] As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of ensuring its safety and efficacy. Tiotropium bromide EP impurity A, chemically known as 2-hydroxy-2,2-di(thiophen-2-yl)acetic acid, is a specified impurity in the European Pharmacopoeia.[2][3] For robust analytical method development and validation, particularly in chromatographic and mass spectrometric assays, a stable isotope-labeled internal standard is indispensable. This compound, where the six hydrogens on the two thiophene rings are replaced with deuterium, serves this purpose.[4]

This guide details a feasible synthetic pathway for this compound, starting from deuterated thiophene. Furthermore, it describes the essential analytical techniques for its characterization, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Synthesis of this compound

The synthesis of this compound can be approached in two main stages: the preparation of deuterated thiophene (thiophene-d3) and the subsequent synthesis of the target molecule.

Synthesis of Thiophene-d3

A robust method for the deuteration of thiophene is a silver-catalyzed hydrogen/deuterium (H/D) exchange reaction using deuterium oxide (D₂O) as the deuterium source. This method offers high deuterium incorporation and is tolerant to various functional groups.[4][5][6]

Experimental Protocol: Synthesis of Thiophene-d3

-

Reaction Setup: In a sealed reaction vessel, combine thiophene, silver carbonate (Ag₂CO₃) as the catalyst, and a suitable phosphine ligand (e.g., MePhos) in D₂O.

-

Reaction Conditions: Heat the mixture at an elevated temperature (e.g., 100-120 °C) for a specified period (e.g., 24-48 hours) with vigorous stirring.

-

Work-up and Purification: After cooling to room temperature, extract the deuterated thiophene with an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation to yield thiophene-d3.

Synthesis of this compound

The synthesis of the target impurity involves a Grignard reaction between the Grignard reagent of thiophene-d3 and diethyl oxalate, followed by hydrolysis. A plausible synthetic workflow is outlined below.[7]

Experimental Protocol: Synthesis of 2-hydroxy-2,2-di(thiophen-2-yl-d3)acetic acid

-

Formation of the Grignard Reagent: React thiophene-d3 with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) to form the Grignard reagent, 2-thienyl-d3-magnesium bromide.

-

Grignard Reaction: Add a solution of diethyl oxalate in anhydrous THF dropwise to the freshly prepared Grignard reagent at a low temperature (e.g., 0 °C).

-

Reaction Quenching and Hydrolysis: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction by carefully adding an aqueous solution of a weak acid (e.g., ammonium chloride).

-

Work-up and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. After solvent evaporation, the crude product can be purified by recrystallization or column chromatography to yield this compound as an off-white solid.[4]

Synthetic Pathway

Caption: Synthetic pathway for this compound.

Characterization

Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. Commercial suppliers of Tiotropium impurities often provide a detailed Certificate of Analysis (CoA) that includes data from various analytical techniques.[8]

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reverse-phase HPLC method is crucial for determining the purity of the synthesized compound and for its quantification in various matrices.[9][10][11]

Experimental Protocol: HPLC Analysis

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a suitable wavelength (e.g., 230-240 nm).

-

Flow Rate: Typically around 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C).

Experimental Workflow

Caption: General workflow for HPLC analysis.

Spectroscopic Characterization

NMR and mass spectrometry are indispensable for structural elucidation and confirmation of deuteration.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum is expected to show the absence or significant reduction of signals corresponding to the thiophene protons. The remaining signals would correspond to the hydroxyl and carboxylic acid protons.

-

¹³C NMR: The ¹³C NMR spectrum will confirm the carbon skeleton of the molecule.

-

²H (Deuterium) NMR: This technique can be used to confirm the presence and location of deuterium atoms.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the isotopic enrichment. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. The mass spectrum of this compound will show a molecular ion peak that is 6 mass units higher than its non-deuterated counterpart.

Data Presentation

| Property | Tiotropium bromide EP impurity A | This compound |

| Molecular Formula | C₁₀H₈O₃S₂ | C₁₀H₂D₆O₃S₂ |

| Molecular Weight | 240.29 g/mol | 246.33 g/mol |

| Appearance | Off-White Solid | Off-White Solid |

| ¹H NMR | Shows thiophene protons | Absence of thiophene proton signals |

| Mass Spectrum (m/z) | [M-H]⁻ at 239.0 | [M-H]⁻ at 245.0 |

| HPLC Purity | ≥95% | ≥95% |

Pharmacological Context: Tiotropium Bromide's Mechanism of Action

Tiotropium bromide exerts its therapeutic effect by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), with a preference for the M3 subtype.[12][13] In the airways, acetylcholine is a key neurotransmitter that mediates bronchoconstriction through its action on M3 receptors on smooth muscle cells.

M3 Receptor Signaling Pathway

The M3 receptor is a G-protein coupled receptor (GPCR) that is coupled to the Gq/11 family of G proteins.[12][14]

-

Acetylcholine Binding: Acetylcholine binds to the M3 receptor on the surface of airway smooth muscle cells.

-

G-protein Activation: This binding activates the Gq/11 protein.

-

Phospholipase C Activation: The activated Gq/11 protein stimulates the enzyme phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Release: IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).

-

Smooth Muscle Contraction: The increase in intracellular Ca²⁺ concentration activates calmodulin and myosin light-chain kinase, ultimately leading to smooth muscle contraction and bronchoconstriction.

Tiotropium bromide competitively blocks the binding of acetylcholine to the M3 receptor, thereby inhibiting this signaling cascade and leading to bronchodilation.

Signaling Pathway Diagram

References

- 1. veeprho.com [veeprho.com]

- 2. Tiotropium Bromide EP Impurity A | CymitQuimica [cymitquimica.com]

- 3. Tiotropium EP Impurity A | 4746-63-8 [chemicea.com]

- 4. Silver salt enabled H/D exchange at the β-position of thiophene rings: synthesis of fully deuterated thiophene derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Silver salt enabled H/D exchange at the β-position of thiophene rings: synthesis of fully deuterated thiophene derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. osti.gov [osti.gov]

- 7. benchchem.com [benchchem.com]

- 8. Tiotropium Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 9. Determination of tiotropium bromide and its related substances by HPLC | Semantic Scholar [semanticscholar.org]

- 10. turkjps.org [turkjps.org]

- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 12. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]

- 13. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 14. derangedphysiology.com [derangedphysiology.com]

Physical and chemical properties of Tiotropium bromide EP impurity A-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Tiotropium bromide EP impurity A-d6, a critical analytical standard in the development and quality control of the active pharmaceutical ingredient (API) Tiotropium bromide. This document details its fundamental characteristics, outlines experimental protocols for its quantification, and presents visual workflows to aid in experimental design.

Core Physical and Chemical Properties

This compound, a deuterated analog of Tiotropium bromide EP impurity A, serves as an internal standard for chromatographic and mass spectrometric analyses.[1][2] Its properties are essential for accurate quantification and method validation in pharmaceutical settings. The introduction of deuterium atoms provides a distinct mass difference, allowing for its differentiation from the non-labeled impurity in mass spectrometry-based assays, without significantly altering its chemical behavior.[3]

Quantitative Data Summary

| Property | This compound | Tiotropium bromide EP impurity A |

| Synonyms | 2-hydroxy-2,2-bis(thiophen-2-yl-d3)acetic acid | 2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid; Di-2-thienylglycolic acid |

| Molecular Formula | C₁₀H₂D₆O₃S₂[4] | C₁₀H₈O₃S₂[5][] |

| Molecular Weight | 246.33 g/mol [4] | 240.29 g/mol [5][7] |

| Physical Form | Off-White Solid[4] | Light gray to black solid[] |

| CAS Number | Not available | 4746-63-8[4][] |

| Melting Point | Data not available (expected to be similar to non-deuterated form) | 93 °C[] |

| Boiling Point | Data not available (expected to be similar to non-deuterated form) | 436.5 ± 40.0 °C at 760 mmHg[] |

| Solubility | Data not available | Data not available |

Experimental Protocols

The primary application of this compound is as an internal standard in the quantification of Tiotropium bromide impurities, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS). Below is a representative experimental protocol for the analysis of Tiotropium bromide impurities using LC-MS/MS.

LC-MS/MS Method for Quantification of Tiotropium Bromide Impurities

This method is designed for the sensitive and specific quantification of Tiotropium bromide impurities in pharmaceutical preparations.

2.1.1. Materials and Reagents

-

Tiotropium bromide API

-

Tiotropium bromide EP impurity A

-

This compound (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

2.1.2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (MS/MS).

-

Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5.0 µm).[1]

2.1.3. Sample Preparation

-

Standard Stock Solutions: Prepare individual stock solutions of Tiotropium bromide EP impurity A and this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Tiotropium bromide EP impurity A stock solution with the mobile phase to create a calibration curve.

-

Internal Standard Spiking: Spike a known concentration of the this compound stock solution into each working standard solution and the sample solutions to be analyzed.

-

Sample Solution: Accurately weigh a portion of the Tiotropium bromide drug substance or product, dissolve it in a suitable solvent, and dilute it to a known volume to achieve a concentration within the calibration range.

2.1.4. Chromatographic Conditions

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Elution:

-

0-2 min: 10% B

-

2-10 min: 10-90% B

-

10-12 min: 90% B

-

12-12.1 min: 90-10% B

-

12.1-15 min: 10% B

-

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 10 µL

2.1.5. Mass Spectrometric Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Tiotropium bromide EP impurity A: Monitor the precursor to product ion transition (e.g., m/z 241.0 → [specific product ion]).

-

This compound: Monitor the precursor to product ion transition (e.g., m/z 247.0 → [specific product ion]).

-

-

Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Visualizations

The following diagrams illustrate key workflows and concepts relevant to the analysis of this compound.

Caption: Experimental workflow for the quantification of Tiotropium bromide EP impurity A.

Caption: Logical relationship of components in the analytical method.

References

- 1. Simultaneous quantification of tiotropium bromide impurities G + H in capsule formulation by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Tiotropium Bromide EP Impurity A | CymitQuimica [cymitquimica.com]

- 7. Tiotropium Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

A Technical Guide to Sourcing Tiotropium Bromide EP Impurity A-d6

For researchers, scientists, and professionals in drug development, the procurement of high-purity, well-characterized reference standards is a critical step in ensuring the accuracy and reliability of analytical methods. This guide provides an in-depth overview of the available suppliers and pricing for Tiotropium Bromide EP Impurity A-d6, a deuterated analog of a key Tiotropium impurity. This document is intended to serve as a resource for the strategic sourcing and evaluation of this essential reference material.

Supplier and Pricing Overview

The availability of this compound is concentrated among specialized chemical suppliers that focus on providing reference standards for the pharmaceutical industry. The pricing structure for this compound is tiered based on the quantity required, with costs decreasing on a per-milligram basis as the volume increases. A summary of known suppliers and their publicly listed prices is provided below for comparative analysis.

| Supplier | Catalog Number | Available Quantities | Price (EUR) | Price (USD) | Notes |

| CymitQuimica | TRC-T487652-5MG | 5mg | Inquire | Inquire | Products are intended for lab use only.[1] |

| 10mg | €1,214.00 | - | |||

| 25mg | €2,184.00 | - | |||

| 50mg | €3,398.00 | - | |||

| 100mg | Inquire | - | |||

| MedChemExpress (MCE) | HY-144221S | 1mg, 5mg | Email to quote | Email to quote | For research use only.[2] |

| Axios Research | - | - | - | - | Offered as a fully characterized chemical compound for use as a reference standard.[3] |

| SynThink Research Chemicals | SA11713 (related compound) | 25mg | - | $100.00 | Price is for (-)-Scopolamine hydrobromide trihydrate, a related compound, not the deuterated impurity.[4] |

It is important to note that pricing and availability are subject to change and direct inquiry with the suppliers is recommended for the most current information.

Intended Use and Technical Profile

This compound is the deuterium-labeled form of Tiotropium Bromide EP Impurity A.[5][6] Its primary application is as an internal standard in analytical techniques such as mass spectrometry (MS) for the quantification of the non-labeled impurity in drug substance and formulated products. The use of a stable isotope-labeled internal standard is a well-established method for correcting for matrix effects and variations in sample preparation and instrument response, thereby improving the accuracy and precision of quantitative analyses.

The compound is intended for analytical and research purposes only and is not for human use.[3] Suppliers typically provide a Certificate of Analysis (CoA) with the product, which includes critical information on its identity, purity, and characterization.

Sourcing and Evaluation Workflow

The process of sourcing and qualifying a reference standard for use in a regulated environment involves a series of logical steps to ensure the material is fit for its intended purpose. The following diagram illustrates a typical workflow for this process.

Experimental Protocols

Detailed experimental protocols for the use of this compound are typically developed and validated by the end-user for their specific analytical methods. Publicly available, standardized protocols for its application are not readily found. The development of such a method would generally involve the following stages:

-

Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent at a known concentration.

-

Working Standard Preparation: A series of working standards are prepared by spiking known amounts of the non-labeled Tiotropium Bromide EP Impurity A with a constant amount of the deuterated internal standard.

-

Sample Preparation: The test sample is prepared by adding a known amount of the internal standard solution.

-

LC-MS/MS Analysis: The prepared standards and samples are analyzed by a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.

-

Quantification: The concentration of Tiotropium Bromide EP Impurity A in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve generated from the working standards.

It is imperative that the analytical method is fully validated in accordance with relevant regulatory guidelines (e.g., ICH Q2(R1)) to ensure its accuracy, precision, specificity, linearity, range, and robustness.

References

Isotopic Labeling of Tiotropium Bromide Impurities: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isotopic labeling of Tiotropium bromide impurities. Tiotropium bromide is a long-acting muscarinic antagonist pivotal in the management of chronic obstructive pulmonary disease (COPD). The control of impurities in the drug substance and product is a critical aspect of pharmaceutical development and manufacturing. Isotopically labeled standards of these impurities are indispensable tools for the accurate quantification and validation of analytical methods, particularly for highly sensitive LC-MS/MS assays. This document details the structures of key impurities, outlines plausible synthetic strategies for their isotopic labeling (deuterium and Carbon-13), presents analytical methodologies for their quantification, and discusses the role of forced degradation studies in understanding impurity formation.

Introduction to Tiotropium Bromide and its Impurities

Tiotropium bromide is a quaternary ammonium compound with a complex chemical structure. Its synthesis and storage can lead to the formation of several process-related and degradation impurities. Regulatory agencies require stringent control and monitoring of these impurities to ensure the safety and efficacy of the final drug product.

The main degradation pathway for Tiotropium bromide is hydrolysis, which leads to the formation of N-methylscopine and dithienylglycolic acid. Other impurities can arise from the manufacturing process or further degradation under various stress conditions such as acid, base, and oxidation.

Key Impurities of Tiotropium Bromide

A number of impurities associated with Tiotropium bromide have been identified and are monitored during quality control. The structures of some of the key impurities as designated by the European Pharmacopoeia (EP) are presented below.

Table 1: Key Impurities of Tiotropium Bromide

| Impurity Name | Structure | Chemical Name |

| Impurity A |  | 2-hydroxy-2,2-di(thiophen-2-yl)acetic acid |

| Impurity C |  | (1R,3s,5S)-3-[(2-Hydroxy-2,2-dithiophen-2-ylacetyl)oxy]-8,8-dimethyl-8-azoniabicyclo[3.2.1]oct-6-ene bromide |

| Impurity G |  | (1R,2R,4S,5S,7s)-7-Hydroxy-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane bromide (Scopine Methobromide / N-Methylscopine Bromide) |

| Impurity H |  | (1s,3RS,4RS,5RS,7SR)-4-hydroxy-6,6-dimethyl-2-oxa-6-azatricyclo[3.3.1.03,7]nonan-6-ium bromide (Scopoline Methobromide) |

Isotopic Labeling of Tiotropium Bromide Impurities

Isotopically labeled internal standards are crucial for mitigating matrix effects and improving the accuracy and precision of quantitative LC-MS/MS methods. Deuterium (²H or D) and Carbon-13 (¹³C) are the most commonly used stable isotopes for this purpose.

General Strategies for Isotopic Labeling

The introduction of stable isotopes can be achieved through various synthetic routes. The choice of strategy depends on the target molecule, the desired position of the label, and the availability of labeled starting materials.

-

Deuterium Labeling (D-Labeling):

-

Reductive Amination: Using deuterated reducing agents like sodium borodeuteride (NaBD₄) or sodium cyanoborodeuteride (NaCNBD₃).

-

Alkylation: Employing deuterated alkylating agents such as iodomethane-d₃ (CD₃I) or dimethyl-d₆ sulfate ((CD₃)₂SO₄).

-

H/D Exchange: Using a deuterium source like D₂O under catalytic conditions (e.g., Pd/C) to exchange protons for deuterons.

-

-

Carbon-13 Labeling (¹³C-Labeling):

-

Grignard Reactions: Utilizing ¹³CO₂ as a source to introduce a ¹³C-labeled carboxylic acid group.

-

Alkylation: Using ¹³C-labeled alkyl halides (e.g., ¹³CH₃I).

-

Multi-step Synthesis: Incorporating commercially available ¹³C-labeled building blocks early in the synthetic pathway.

-

Proposed Synthetic Routes for Labeled Impurities

While detailed proprietary protocols for the synthesis of these specific labeled impurities are not publicly available, plausible synthetic routes can be proposed based on known chemical transformations and the synthesis of Tiotropium bromide itself.

Impurity G, N-methylscopine bromide, is a key degradation product. A deuterated version can serve as an excellent internal standard.

Experimental Protocol (Proposed):

-

Reaction Setup: Dissolve scopine in a suitable aprotic solvent such as acetonitrile in a sealed reaction vessel.

-

Alkylation: Add a stoichiometric equivalent or a slight excess of iodomethane-d₃ (CD₃I).

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours to overnight. The progress of the reaction can be monitored by TLC or LC-MS.

-

Isolation and Purification: The product, being a quaternary ammonium salt, will likely precipitate out of the solution. The precipitate can be collected by filtration, washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials, and dried under vacuum. Further purification can be achieved by recrystallization if necessary.

Impurity A is another critical hydrolytic degradation product. A ¹³C-labeled version can be synthesized using a Grignard reaction with ¹³CO₂.

Experimental Protocol (Proposed):

-

Grignard Reagent Formation: Prepare the Grignard reagent, 2-thienylmagnesium bromide, by reacting 2-bromothiophene with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Ketone Synthesis: React the Grignard reagent with a suitable 2-thienyl electrophile (e.g., 2-thiophenecarbonyl chloride) to form di(thiophen-2-yl)methanone.

-

Cyanohydrin Formation: React the ketone with potassium cyanide-¹³C (K¹³CN) in the presence of an acid to form the corresponding ¹³C-labeled cyanohydrin intermediate.

-

Hydrolysis: Subject the ¹³C-cyanohydrin to acidic hydrolysis (e.g., using concentrated HCl) to convert the nitrile group into a carboxylic acid, yielding ¹³C-labeled dithienylglycolic acid (Impurity A-¹³C).

-

Purification: The product can be purified by extraction and subsequent recrystallization.

Analytical Methodologies for Impurity Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and selective quantification of Tiotropium bromide impurities, especially those that lack a strong UV chromophore.

LC-MS/MS Method for Impurities G and H

A published method for the simultaneous quantification of impurities G and H provides a robust starting point for analysis.[1][2]

Table 2: LC-MS/MS Parameters for the Analysis of Tiotropium Bromide Impurities G and H

| Parameter | Condition |

| LC System | Agilent 1260 Infinity HPLC or equivalent |

| Column | Zorbax Eclipse XDB-C8 (150 mm x 4.6 mm, 5.0 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Optimized for separation of impurities from the API |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| MS System | Agilent 6460 Triple Quadrupole MS or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Impurity G: m/z 170.1 → 111.1 Impurity H: m/z 170.1 → 152.1 |

| Fragmentor Voltage | Optimized for each transition |

| Collision Energy | Optimized for each transition |

Method Validation using Isotopically Labeled Standards

The use of isotopically labeled internal standards is a cornerstone of robust bioanalytical method validation. The validation should be performed according to ICH Q2(R1) guidelines and typically includes the following parameters:

-

Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample matrix.

-

Linearity: The demonstration of a linear relationship between the analyte concentration and the instrumental response over a defined range.

-

Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision. For impurities G and H, LOD and LOQ were reported to be 1.0 ppb and 2.5 ppb, respectively.[1][2]

-

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Table 3: Representative Quantitative Data for Tiotropium Bromide Impurity Analysis

| Impurity | Method | Labeled Standard Used | LOD | LOQ | Linearity Range |

| Impurity G | LC-MS/MS | Impurity G-d₃ | 1.0 ppb[1][2] | 2.5 ppb[1][2] | 2.5 - 100 ppb |

| Impurity H | LC-MS/MS | Impurity H-d₃ (proposed) | 1.0 ppb[1][2] | 2.5 ppb[1][2] | 2.5 - 100 ppb |

| Impurity A | HPLC-UV | Impurity A-¹³C (proposed) | - | - | - |

| Impurity C | HPLC-UV | Impurity C-dₓ (proposed) | - | - | - |

Forced Degradation Studies and Impurity Formation Pathways

Forced degradation studies are essential for understanding the degradation pathways of a drug substance and for developing stability-indicating analytical methods. Tiotropium bromide is subjected to stress conditions as per ICH guidelines, including acidic, basic, oxidative, thermal, and photolytic stress.

-

Acidic and Basic Hydrolysis: The primary degradation pathway under both acidic and basic conditions is the hydrolysis of the ester linkage, leading to the formation of Impurity G (N-methylscopine bromide) and Impurity A (dithienylglycolic acid).[3]

-

Oxidative Degradation: Exposure to oxidative stress (e.g., hydrogen peroxide) can lead to the formation of various other degradation products, the structures of which would need to be elucidated using techniques like high-resolution mass spectrometry.

-

Thermal and Photolytic Degradation: These conditions can also contribute to the degradation of Tiotropium bromide, potentially through different pathways.

Conclusion

The isotopic labeling of Tiotropium bromide impurities is a critical aspect of modern pharmaceutical analysis, enabling the development of highly accurate and reliable quantitative methods. This guide has provided an overview of the key impurities, proposed synthetic routes for their isotopic labeling, and detailed analytical methodologies for their quantification. The use of these labeled standards in conjunction with advanced analytical techniques like LC-MS/MS is essential for ensuring the quality, safety, and efficacy of Tiotropium bromide drug products. Further research into the synthesis and characterization of a broader range of labeled impurity standards will continue to be of high value to the pharmaceutical industry.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tiotropium bromide, a long-acting muscarinic antagonist (LAMA) pivotal in the management of chronic obstructive pulmonary disease (COPD) and asthma.[1] This document delves into the core chemistry, mechanism of action, synthesis, and the critical aspect of impurity profiling, offering detailed experimental protocols and data for researchers and drug development professionals.

Core Compound: Tiotropium Bromide

Tiotropium bromide is a quaternary ammonium derivative of scopolamine and functions as a competitive, reversible antagonist of muscarinic receptors.[1] Its therapeutic effect is primarily mediated through the blockade of M3 muscarinic receptors in the smooth muscles of the airways, leading to bronchodilation and a reduction in mucus secretion.[2]

| Chemical and Physical Data | |

| Formula | C₁₉H₂₂BrNO₄S₂ |

| Molar Mass | 472.41 g·mol⁻¹ |

| CAS Number | 136310-93-5 |

| Appearance | White to yellowish-white powder |

Mechanism of Action: M3 Receptor Antagonism

Tiotropium bromide exhibits a high affinity for all five muscarinic receptor subtypes (M1-M5). However, its clinical efficacy in respiratory diseases is attributed to its prolonged blockade of the M3 receptors located on airway smooth muscle cells.[2] Acetylcholine, the natural ligand, upon binding to M3 receptors, initiates a signaling cascade that results in muscle contraction and mucus secretion. Tiotropium bromide competitively inhibits this binding, leading to bronchodilation and reduced secretagogue effects.[2]

The signaling pathway initiated by M3 receptor activation and its inhibition by tiotropium bromide is depicted below.

Synthesis of Tiotropium Bromide

The synthesis of tiotropium bromide typically involves a multi-step process. A common pathway includes the esterification of scopine with methyl di(2-thienyl)glycolate, followed by quaternization of the resulting tertiary amine with methyl bromide.

A generalized synthetic workflow is illustrated below.

Impurity Profiling

The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure safety and efficacy. Impurities in tiotropium bromide can originate from starting materials, intermediates, by-products of the synthesis, or degradation of the final product.

Common Tiotropium Bromide Impurities

Several related substances have been identified as potential impurities in tiotropium bromide. The structures and origins of some of these are summarized below.

| Impurity Name | Structure | Potential Origin |

| Impurity A | Dithienylglycolic acid | Hydrolysis of the ester linkage in tiotropium bromide. |

| Impurity C | N-demethyltiotropium | Unreacted intermediate from the quaternization step. |

| Impurity D | 2,2-Di(2-thienyl)acetic acid | By-product from the synthesis of the glycolate starting material. |

| Impurity E | Di-(2-thienyl)glycolate methyl ester | Unreacted starting material from the esterification step. |

| Impurity F | Di(thiophen-2-yl)methanone | An oxidation product. |

| Impurity G | Scopine methobromide | By-product from the reaction of scopine with methyl bromide. |

| Impurity H | Scopoline methobromide | A rearrangement product of Impurity G. |

| Impurity J | Chloro-derivative of Tiotropium | Impurity from starting materials or reagents. |

Pharmacopoeial Specifications

The European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) provide monographs for tiotropium bromide that specify the acceptable limits for related substances.

| Impurity | European Pharmacopoeia (EP) Limit | United States Pharmacopeia (USP) Limit |

| Impurity A | ≤ 0.15% | ≤ 0.15% |

| Impurity C | ≤ 0.20% | ≤ 0.20% |

| Impurity G | Not specified | Not specified |

| Impurity H | Not specified | Not specified |

| Any Unspecified Impurity | ≤ 0.10% | ≤ 0.10% |

| Total Impurities | ≤ 0.5% | ≤ 0.5% |

Note: The limits for impurities G and H are often controlled by specific analytical methods due to their poor UV activity, and specific limits may be set by the manufacturer based on qualification studies.

Analytical Methodologies

The accurate detection and quantification of tiotropium bromide and its related impurities are crucial for quality control. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.

Experimental Workflow for Impurity Analysis

A typical workflow for the analysis of tiotropium bromide and its impurities is outlined below.

Detailed Experimental Protocols

This method is suitable for the quantification of tiotropium bromide and its UV-active impurities.

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm (e.g., Hypersil BDS) |

| Mobile Phase A | 0.05 M Sodium dihydrogen phosphate buffer, pH adjusted to 3.2 with phosphoric acid |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 30 | |

| 35 | |

| 40 | |

| 50 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 240 nm |

| Injection Volume | 20 µL |

Protocol:

-

Standard Preparation: Prepare a standard solution of Tiotropium Bromide Reference Standard in the mobile phase. Prepare separate standard solutions for each available impurity reference standard.

-

Sample Preparation: Accurately weigh and dissolve the tiotropium bromide sample in the mobile phase to a known concentration.

-

Chromatography: Equilibrate the HPLC system with the mobile phase. Inject the standard and sample solutions.

-

Analysis: Identify the impurity peaks based on their retention times relative to the main peak. Quantify the impurities using the external standard method.

Due to their lack of a significant UV chromophore, impurities G and H require a more sensitive and specific method like LC-MS/MS for their quantification.[1][3]

| Parameter | Condition |

| Column | C8, 5 µm, 4.6 x 150 mm (e.g., Zorbax Eclipse XDB-C8)[3] |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | A suitable gradient to separate the analytes. |

| Flow Rate | 0.4 mL/min[3] |

| Injection Volume | 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transitions | Impurity G: Monitor appropriate precursor and product ions. |

| Impurity H: Monitor appropriate precursor and product ions. |

Protocol:

-

Standard Preparation: Prepare a mixed standard solution of Impurity G and Impurity H reference standards in a suitable solvent (e.g., methanol/water).

-

Sample Preparation: Dissolve the tiotropium bromide sample in the same solvent as the standards to a known concentration.

-

LC-MS/MS Analysis: Inject the standard and sample solutions into the LC-MS/MS system.

-

Quantification: Quantify impurities G and H using a calibration curve generated from the standard solutions.

Conclusion

The comprehensive control of tiotropium bromide and its related impurities is paramount to ensuring the quality, safety, and efficacy of this important respiratory medication. This guide has provided an in-depth overview of the synthesis, mechanism of action, and critical aspects of impurity profiling. The detailed experimental protocols and data presented herein are intended to serve as a valuable resource for researchers and professionals in the pharmaceutical industry. A thorough understanding and implementation of robust analytical methodologies are essential for the successful development and commercialization of tiotropium bromide products.

References

A Technical Guide to European Pharmacopoeia Standards for Tiotropium Bromide Impurities

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the European Pharmacopoeia (Ph. Eur.) standards for controlling impurities in Tiotropium Bromide. This document outlines the specified and unspecified impurities, their acceptance criteria, and the detailed analytical methodologies mandated for their detection and quantification.

Introduction to Tiotropium Bromide and its Impurities

Tiotropium bromide is a long-acting muscarinic antagonist (LAMA) used in the management of chronic obstructive pulmonary disease (COPD). The European Pharmacopoeia monograph for Tiotropium Bromide Monohydrate (2420) outlines the stringent quality control standards required to ensure the safety and efficacy of the drug substance. A critical aspect of this quality control is the identification and limitation of impurities that may arise during the synthesis, purification, and storage of Tiotropium Bromide.

The Ph. Eur. specifies several potential impurities, designated as Impurity A through H. These impurities can be process-related, degradation products, or isomers. Their control is essential to minimize potential toxicological risks and ensure the consistent therapeutic performance of the final drug product.

Tiotropium Bromide Impurities: Structures and Specifications

The European Pharmacopoeia, through monograph 2420, details the control of various impurities. While specific individual limits for all named impurities are not publicly detailed in the monograph, they are controlled by the limits for unspecified and total impurities. Impurities G and H, however, have specific limits.

| Impurity Designation | Chemical Name | Molecular Formula | Acceptance Criteria (Ph. Eur.) |

| Impurity A | Hydroxy[di(thiophen-2-yl)]acetic Acid | C₁₀H₈O₃S₂ | Controlled under unspecified impurities limit. |

| Impurity B | Scopine di(2-thienylglycolate) | C₁₈H₁₉NO₄S₂ | Controlled under unspecified impurities limit. |

| Impurity C | (1R,3S,5S)-3-[(2-Hydroxy-2,2-dithiophen-2-ylacetyl)oxy]-8,8-dimethyl-8-azoniabicyclo[3.2.1]oct-6-ene Bromide | C₁₉H₂₂BrNO₃S₂ | Controlled under unspecified impurities limit. |

| Impurity D | (1R,3S,5S)-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate | C₁₈H₁₉NO₃S₂ | Controlled under unspecified impurities limit. |

| Impurity E | Methyl hydroxy[di(thiophen-2-yl)]acetate | C₁₁H₁₀O₃S₂ | Controlled under unspecified impurities limit. |

| Impurity F | Di(thiophen-2-yl)methanone | C₉H₆OS₂ | Controlled under unspecified impurities limit. |

| Impurity G | (1R,2R,4S,5S,7s)-7-Hydroxy-9,9-dimethyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-9-ium bromide (N-Methylscopine Bromide) | C₉H₁₆BrNO₂ | ≤ 0.1% |

| Impurity H | (1s,3RS,4RS,5RS,7SR)-4-Hydroxy-6,6-dimethyl-2-oxa-6-azoniatricyclo[3.3.1.03,7]nonane Bromide | C₉H₁₆BrNO₂ | ≤ 0.1% |

| Unspecified Impurities | - | - | ≤ 0.10% for each impurity |

| Total Impurities | - | - | Not more than 0.2% |

Experimental Protocols for Impurity Determination

The European Pharmacopoeia outlines two primary methods for the control of Tiotropium Bromide impurities: Thin-Layer Chromatography (TLC) for impurities G and H, and Liquid Chromatography (LC) for other related substances.

Thin-Layer Chromatography (TLC) for Impurities G and H

This method is specified for the identification and limit test of impurities G and H.

-

Solvent Mixture Preparation: Dilute 1 volume of a 103 g/L solution of hydrochloric acid R to 100 volumes with methanol R.

-

Test Solution Preparation: Dissolve 0.40 g of the Tiotropium Bromide substance to be examined in the solvent mixture and dilute to 10 mL with the same solvent mixture.

-

Reference Solution (a) Preparation: Dissolve the contents of a vial of Tiotropium impurity mixture CRS (containing impurities G and H) in 1.0 mL of the solvent mixture.

-

Reference Solution (b) Preparation (for system suitability): Mix 0.1 mL of the test solution with 0.1 mL of reference solution (a).

-

Chromatographic System:

-

Plate: TLC silica gel F254 plate R (2-10 µm).

-

Mobile Phase: A mixture of water R, anhydrous formic acid R, acetonitrile R, and methylene chloride R in a ratio of 10:15:35:50 (V/V/V/V).

-

Application: 10 µL of the test solution and reference solution (a), and 20 µL of reference solution (b).

-

Development: Over 2/3 of the plate.

-

Drying: In air.

-

Detection: Expose the plate to iodine vapour until the spots are clearly visible.

-

-

System Suitability: The chromatogram obtained with reference solution (b) should show three clearly separated spots. The retardation factors are approximately 0.33 for impurity G, 0.38 for impurity H, and 0.64 for Tiotropium.

-

Limits:

-

Impurity G: Any spot due to impurity G in the chromatogram obtained with the test solution is not more intense than the corresponding spot in the chromatogram obtained with reference solution (a) (0.1%).

-

Impurity H: Any spot due to impurity H in the chromatogram obtained with the test solution is not more intense than the corresponding spot in the chromatogram obtained with reference solution (a) (0.1%).

-

Liquid Chromatography (LC) for Related Substances

This method is used for the determination of other related substances, including impurity C.

-

Solutions Preparation (protect from light):

-

Mobile Phase A: 1.1 g/L solution of sodium 1-octanesulfonate R adjusted to pH 3.2 with phosphoric acid R.

-

Mobile Phase B: Acetonitrile R.

-

Test Solution: Dissolve 50.0 mg of the substance to be examined in mobile phase B and dilute to 25.0 mL with mobile phase B.

-

Reference Solution (a): Dilute 1.0 mL of the test solution to 100.0 mL with mobile phase B. Dilute 1.0 mL of this solution to 10.0 mL with mobile phase B (this corresponds to 0.10%).

-

Reference Solution (b) (for system suitability): Dissolve 4 mg of Tiotropium for system suitability 1 CRS (containing impurity C) in 2.0 mL of mobile phase B.

-

-

Chromatographic System:

-

Column: A suitable octadecylsilyl silica gel for chromatography R (e.g., 150 mm x 4.6 mm, 5 µm).

-

Column Temperature: 40 °C.

-

Flow Rate: 1.2 mL/min.

-

Detection: Spectrophotometer at 240 nm.

-

Injection Volume: 5 µL.

-

Gradient Program:

Time (min) Mobile Phase A (%) Mobile Phase B (%) 0 - 5 75 25 5 - 20 75 → 30 25 → 70 20 - 25 30 70 25 - 26 30 → 75 70 → 25 | 26 - 35 | 75 | 25 |

-

-

System Suitability: In the chromatogram of reference solution (b), the resolution between the peaks due to Tiotropium and impurity C should be a minimum of 2.4. The relative retention time for impurity C is about 1.2 with respect to Tiotropium (retention time ≈ 15 min).

-

Limits:

-

Unspecified impurities: For each impurity, not more than the area of the principal peak in the chromatogram obtained with reference solution (a) (0.10%).

-

Total: Not more than twice the area of the principal peak in the chromatogram obtained with reference solution (a) (0.2%).

-

Disregard limit: 0.5 times the area of the principal peak in the chromatogram obtained with reference solution (a) (0.05%).

-

Mechanism of Action of Tiotropium Bromide

Tiotropium bromide exerts its therapeutic effect by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). In the airways, acetylcholine released from parasympathetic nerve endings binds to M3 muscarinic receptors on smooth muscle cells, leading to bronchoconstriction. Tiotropium blocks this interaction, resulting in bronchodilation.

Toxicological Significance of Impurities

Currently, there is a lack of publicly available, specific toxicological data and defined signaling pathways for the individual impurities of Tiotropium Bromide. The control of these impurities to the levels specified in the European Pharmacopoeia is considered to be protective of patient safety. General toxicological principles suggest that structurally similar impurities may have similar pharmacological or toxicological profiles to the parent compound, but this is not always the case. The limits set by the Ph. Eur. are based on the principles outlined in the ICH Q3A guidelines, which consider the maximum daily dose of the drug and the potential for toxicity.

Workflow for Impurity Analysis in Tiotropium Bromide

The following diagram illustrates a typical workflow for the analysis of impurities in a batch of Tiotropium Bromide according to the European Pharmacopoeia.

Conclusion

The European Pharmacopoeia provides a robust framework for the control of impurities in Tiotropium Bromide, ensuring the quality and safety of this important medication. Adherence to the specified analytical procedures and acceptance criteria is mandatory for manufacturers. This guide has summarized the key aspects of the Ph. Eur. standards, including impurity specifications, detailed experimental protocols, and the mechanism of action of the active substance. For comprehensive and legally binding information, users should always refer to the current edition of the European Pharmacopoeia.

Methodological & Application

Application Note: Quantitative Analysis of Tiotropium Bromide EP Impurity A in Pharmaceutical Samples using LC-MS/MS with a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Tiotropium Bromide EP Impurity A. To ensure the highest level of accuracy and precision, the method employs a stable isotope-labeled internal standard, Tiotropium Bromide EP Impurity A-d6. This protocol is designed for use in quality control and drug development settings to monitor and quantify this specific impurity in pharmaceutical preparations of Tiotropium Bromide. The use of a deuterated internal standard effectively compensates for matrix effects and variations in instrument response, leading to reliable and reproducible results.[1]

Introduction

Tiotropium Bromide is a long-acting muscarinic antagonist used in the management of chronic obstructive pulmonary disease (COPD).[2] During the synthesis and storage of Tiotropium Bromide, various impurities can form, which must be monitored to ensure the safety and efficacy of the final drug product. Tiotropium Bromide EP Impurity A, chemically known as 2-hydroxy-2,2-dithiophen-2-ylacetic acid, is one such potential impurity.[3][][5]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the selective and sensitive quantification of trace-level impurities in active pharmaceutical ingredients (APIs) and formulated drug products. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis.[6] The deuterated internal standard co-elutes with the analyte and has nearly identical chemical and physical properties, allowing for accurate correction of any analyte loss during sample preparation or fluctuations in MS signal.[1]

This application note provides a comprehensive protocol for the determination of Tiotropium Bromide EP Impurity A using LC-MS/MS with this compound as the internal standard.

Signaling Pathway of Tiotropium Bromide's Target Receptor

Tiotropium Bromide exerts its therapeutic effect by acting as an antagonist at muscarinic acetylcholine receptors, with a high affinity for the M3 subtype. The diagram below illustrates the signaling pathway of the M3 muscarinic receptor, which is coupled to Gq protein. Activation of this pathway leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and smooth muscle contraction. Tiotropium Bromide blocks this pathway, leading to bronchodilation.

Caption: M3 Muscarinic Receptor Signaling Pathway.

Experimental Protocols

Materials and Reagents

-

Tiotropium Bromide EP Impurity A reference standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Drug product or substance to be tested

Standard and Sample Preparation

2.1. Standard Stock Solutions (1 mg/mL)

-

Accurately weigh and dissolve Tiotropium Bromide EP Impurity A and this compound in methanol to obtain individual stock solutions of 1 mg/mL.

2.2. Working Standard Solutions

-

Prepare a series of working standard solutions of Tiotropium Bromide EP Impurity A by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

-

Prepare a working internal standard solution of this compound at a concentration of 1 µg/mL by diluting the stock solution with the same diluent.

2.3. Calibration Standards and Quality Control (QC) Samples

-

Prepare calibration standards by spiking the appropriate amount of the working standard solutions into a blank matrix (e.g., a placebo formulation of the drug product).

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

2.4. Sample Preparation

-

Accurately weigh a portion of the drug product or substance and dissolve it in a known volume of diluent.

-

Add a fixed volume of the working internal standard solution to all samples, calibration standards, and QC samples.

-

Vortex mix and centrifuge the samples.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

3.1. Liquid Chromatography Conditions

| Parameter | Value |

| Column | Zorbax Eclipse XDB-C8 (150 mm x 4.6 mm, 5.0 µm) or equivalent |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | See Table 1 |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Autosampler Temp. | 10 °C |

Table 1: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 2.0 | 95 | 5 |

| 8.0 | 10 | 90 |

| 10.0 | 10 | 90 |

| 10.1 | 95 | 5 |

| 13.0 | 95 | 5 |

3.2. Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 350 °C |

| Nebulizer Gas | Nitrogen |

Table 2: MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Tiotropium Impurity A | 241.0 | 111.0 | 200 | 25 |

| Tiotropium Impurity A-d6 | 247.0 | 114.0 | 200 | 25 |

Experimental Workflow

Caption: LC-MS/MS Workflow for Impurity A Quantification.

Quantitative Data Summary

The LC-MS/MS method should be validated according to ICH Q2(R1) guidelines.[7] The following table summarizes the expected performance characteristics of the method.

Table 3: Method Validation Parameters

| Parameter | Acceptance Criteria | Expected Performance |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Range | From LOQ to 150% of specification | 0.5 - 100 ng/mL |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10 | 0.5 ng/mL |

| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 | 0.15 ng/mL |

| Accuracy (% Recovery) | 80 - 120% | 95 - 105% |

| Precision (% RSD) | ≤ 15% | < 10% |

| Specificity | No interference at the retention time of the analyte and IS | No significant peaks in blank and placebo |

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and accurate means for the quantification of Tiotropium Bromide EP Impurity A in pharmaceutical samples. The use of the deuterated internal standard, this compound, ensures the reliability of the results by correcting for potential matrix effects and instrumental variability. This method is suitable for routine quality control testing and for use in drug development to ensure the quality and safety of Tiotropium Bromide products.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Tiotropium Bromide EP Impurity A | CymitQuimica [cymitquimica.com]

- 3. Tiotropium Bromide EP Impurity A - CAS - 4746-63-8 | Axios Research [axios-research.com]

- 5. Tiotropium Bromide | 136310-93-5 | SynZeal [synzeal.com]

- 6. Tiotropium Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 7. Simultaneous quantification of tiotropium bromide impurities G + H in capsule formulation by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Tiotropium Impurity A using a Deuterated Internal Standard

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Tiotropium impurity A in bulk drug substances or pharmaceutical formulations. The method utilizes a stable isotope-labeled internal standard, Tiotropium impurity A-d6, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and precise quantification. The protocol described herein is intended for researchers, scientists, and drug development professionals engaged in quality control and impurity profiling of Tiotropium bromide.

Introduction

Tiotropium bromide is a long-acting anticholinergic bronchodilator used in the management of chronic obstructive pulmonary disease (COPD). During the synthesis and storage of Tiotropium bromide, various impurities can form. Tiotropium impurity A, chemically known as 2-hydroxy-2,2-di(thiophen-2-yl)acetic acid, is a potential degradation product. Accurate quantification of this impurity is crucial to ensure the safety and efficacy of the final drug product. The use of a stable isotope-labeled internal standard, such as Tiotropium impurity A-d6, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation and matrix effects.[1] This note provides a comprehensive protocol for the quantification of Tiotropium impurity A, adapted from established methods for Tiotropium and its related substances.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of Tiotropium impurity A is depicted below.

Caption: Experimental workflow for the quantitative analysis of Tiotropium Impurity A.

Materials and Reagents

-

Analytes: Tiotropium impurity A reference standard, Tiotropium impurity A-d6 (internal standard).

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm).

-

Chemicals: Ammonium acetate (LC-MS grade).

Experimental Protocols

Standard and Sample Preparation

-

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 1.0 mg of Tiotropium impurity A reference standard and Tiotropium impurity A-d6 internal standard (IS) into separate 1.0 mL volumetric flasks.

-

Dissolve and dilute to volume with methanol.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of Tiotropium impurity A by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water. The concentration range should be selected to cover the expected levels of the impurity in the samples.

-

-

Internal Standard Spiking Solution (100 ng/mL):

-

Dilute the Tiotropium impurity A-d6 stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.

-

-

Sample Preparation:

-

Accurately weigh a sufficient amount of the Tiotropium bromide bulk drug substance or formulation to contain the expected level of impurity A.

-

Dissolve the sample in a known volume of diluent (e.g., 50:50 acetonitrile/water).

-

To a 1.0 mL aliquot of the dissolved sample, add 100 µL of the internal standard spiking solution.

-

Vortex the solution for 30 seconds and centrifuge at 10,000 rpm for 5 minutes to pellet any undissolved excipients.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and may require optimization for the specific instrumentation used.

Table 1: LC-MS/MS Parameters

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes. |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| MRM Transitions | |

| Tiotropium Impurity A | Q1: m/z 241.0 -> Q3: m/z 141.0 (Quantifier), m/z 97.0 (Qualifier) |

| Tiotropium Impurity A-d6 | Q1: m/z 247.0 -> Q3: m/z 147.0 (Quantifier) |

Note: The MRM transitions for Tiotropium impurity A and its d6 standard are predicted based on their chemical structures and may require experimental optimization.

Data Analysis and Quantification

The concentration of Tiotropium impurity A in the samples is determined by constructing a calibration curve.

Caption: Logic for the quantification of Tiotropium Impurity A.

A calibration curve is generated by plotting the peak area ratio of Tiotropium impurity A to its d6-labeled internal standard against the concentration of the calibration standards. A linear regression analysis is then applied to the data. The concentration of Tiotropium impurity A in the unknown samples is calculated using the regression equation derived from the calibration curve.

Method Validation

The analytical method should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The validation should include the following parameters:

Table 2: Method Validation Parameters

| Parameter | Acceptance Criteria |

| Specificity | No interference from the diluent, placebo, or other related substances at the retention time of Tiotropium impurity A and its d6-internal standard. |

| Linearity | Correlation coefficient (r²) ≥ 0.995 over the specified concentration range. |

| Accuracy | Percent recovery between 80.0% and 120.0% at three different concentration levels. |

| Precision | Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) ≤ 15.0%. |

| Limit of Detection (LOD) | Signal-to-noise ratio of ≥ 3. |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio of ≥ 10 with acceptable precision and accuracy. |

| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). |

| Stability | Analyte stability in the sample solution should be established under defined storage conditions. |

Conclusion

The LC-MS/MS method described in this application note provides a selective, sensitive, and reliable approach for the quantitative determination of Tiotropium impurity A. The use of a deuterated internal standard ensures high accuracy and precision, making this method suitable for routine quality control analysis in the pharmaceutical industry. Proper method validation is essential to ensure the reliability of the results.

References

Application Notes and Protocols: Tiotropium Bromide EP Impurity A-d6 as an Internal Standard in Quantitative NMR

For Researchers, Scientists, and Drug Development Professionals

Introduction